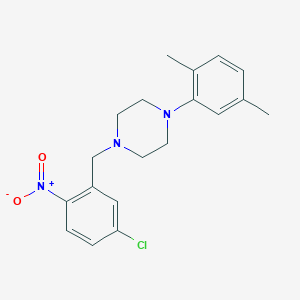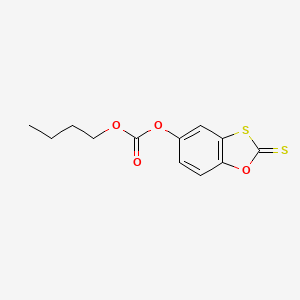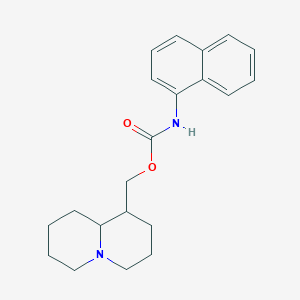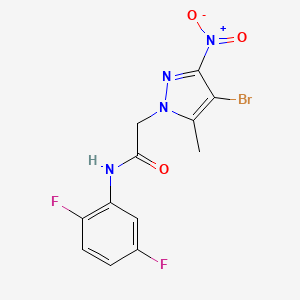
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as CNB-001, is a small molecule drug that has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The exact mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the antioxidant response in cells. It also modulates the activity of enzymes involved in the production of beta-amyloid, reducing the formation of toxic plaques in the brain.
Biochemical and physiological effects:
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, improve mitochondrial function, and enhance synaptic plasticity. It also has neuroprotective effects, preventing neuronal death in response to toxic insults.
実験室実験の利点と制限
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, allowing for targeted delivery to the brain. It has also been shown to have low toxicity and few side effects. However, 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine is still in the early stages of development and further studies are needed to fully understand its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine. One area of focus is the development of more efficient synthesis methods to increase yield and purity. Another area of interest is the use of 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine and its potential for treating a range of neurodegenerative diseases.
合成法
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylpiperazine with 5-chloro-2-nitrobenzyl bromide in the presence of a base, followed by reduction with sodium dithionite to yield the final product. The synthesis of 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been optimized to increase yield and purity for use in research studies.
科学的研究の応用
1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential in treating neurodegenerative diseases. In vitro studies have shown that 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine can protect neurons against oxidative stress and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. In animal models, 1-(5-chloro-2-nitrobenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to improve cognitive function and reduce motor deficits in Parkinson's disease.
特性
IUPAC Name |
1-[(5-chloro-2-nitrophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-3-4-15(2)19(11-14)22-9-7-21(8-10-22)13-16-12-17(20)5-6-18(16)23(24)25/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJLVFRUDSYORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B6071289.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6071293.png)

![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6071306.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6071310.png)
![{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6071319.png)
![2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6071320.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B6071321.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6071326.png)

![5-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-methoxybenzohydrazide](/img/structure/B6071356.png)